(2-Cyclopropylphenyl)hydrazine
Description
(2-Cyclopropylphenyl)hydrazine is a substituted hydrazine derivative featuring a cyclopropyl group attached to the phenyl ring at the ortho position. Hydrazines are characterized by the -NH-NH₂ functional group, which confers strong reducing properties and reactivity in synthetic chemistry. The cyclopropyl substituent introduces steric and electronic effects that modulate the compound’s solubility, stability, and reactivity compared to simpler arylhydrazines. Applications likely include its use as a precursor in pharmaceutical synthesis or coordination chemistry, though further studies are required to confirm its niche .
Properties
CAS No. |
124236-41-5 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2-cyclopropylphenyl)hydrazine |
InChI |
InChI=1S/C9H12N2/c10-11-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11H,5-6,10H2 |
InChI Key |
XVGHDSWRWBFBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylphenyl)hydrazine typically involves the reaction of 2-cyclopropylbenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Cyclopropylbenzaldehyde+Hydrazine Hydrate→this compound
The reaction is usually catalyzed by an acid such as acetic acid to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
(2-Cyclopropylphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Cyclopropylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Hydrazine Derivatives
Solubility and Henry’s Law Constants
Hydrazines exhibit temperature-dependent solubility in organic solvents. For example:
- Nitrobenzene/Aniline Mixtures : Henry’s constants (H) for hydrogen solubility decrease with rising aniline concentration and temperature (30–210°C), with H values ranging from 0.5–3.0 bar·m³/mol .
- Alcohols: Hydrogen solubility in methanol and ethanol increases with temperature (298–525 K) and pressure (3.6–10 MPa) due to enhanced kinetic interactions .
- This compound: Expected to show lower solubility in polar solvents compared to sulfonyl- or halogen-substituted analogs (e.g., [5-Chloro-2-(cyclopropylsulfonyl)phenyl]-hydrazine) due to the nonpolar cyclopropyl group. This aligns with trends in nitrobenzene/aniline systems, where bulky substituents reduce miscibility .
Thermal Stability and Reactivity
- General Hydrazines : Decompose exothermically above 250°C, accelerated by transition metals (Cu, Co) .
- Cyclopropyl Derivatives : The strained cyclopropane ring in this compound may lower decomposition thresholds compared to phenylhydrazine. Analogous cyclopentylidene-hydrazines decompose at ~200°C, forming stable intermediates .
- Fluorinated Analogs : (2-Fluorobenzyl)hydrazine HCl exhibits enhanced thermal stability (decomposition >300°C) due to fluorine’s electron-withdrawing effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
